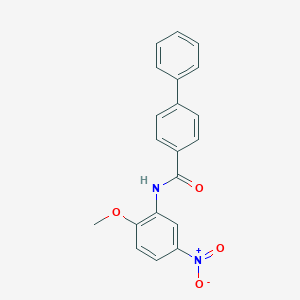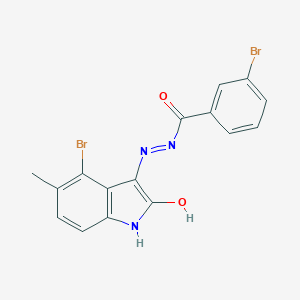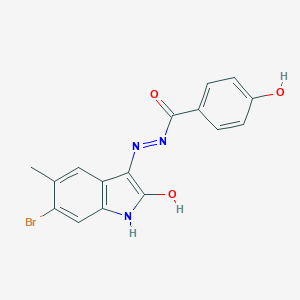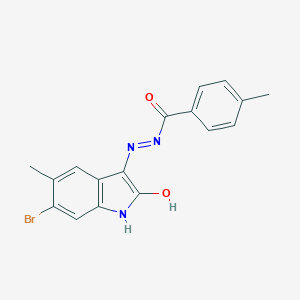![molecular formula C17H18ClN3O3 B463799 2-[(E)-[(4-CHLORO-3-NITROPHENYL)IMINO]METHYL]-5-(DIETHYLAMINO)PHENOL](/img/structure/B463799.png)
2-[(E)-[(4-CHLORO-3-NITROPHENYL)IMINO]METHYL]-5-(DIETHYLAMINO)PHENOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(4-CHLORO-3-NITROPHENYL)IMINO]METHYL]-5-(DIETHYLAMINO)PHENOL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenol group substituted with a diethylamino group and an imino group linked to a 4-chloro-3-nitrophenyl moiety. The presence of these functional groups imparts distinct chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(4-CHLORO-3-NITROPHENYL)IMINO]METHYL]-5-(DIETHYLAMINO)PHENOL typically involves a condensation reaction between 4-nitroaniline and 2-chloro-6-hydroxybenzaldehyde in the presence of ethanol and a few drops of glacial acetic acid. The reaction mixture is refluxed for approximately 6 hours, followed by the evaporation of the solvent to obtain the crude product. The solid product is then dissolved in acetone, and the solution is allowed to evaporate slowly at room temperature to yield yellow needle crystals suitable for X-ray diffraction analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(4-CHLORO-3-NITROPHENYL)IMINO]METHYL]-5-(DIETHYLAMINO)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(E)-[(4-CHLORO-3-NITROPHENYL)IMINO]METHYL]-5-(DIETHYLAMINO)PHENOL has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(E)-[(4-CHLORO-3-NITROPHENYL)IMINO]METHYL]-5-(DIETHYLAMINO)PHENOL is not fully elucidated. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of the nitro and chloro groups may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(2-chloro-5-nitrophenyl)imino]methyl}-5-(diethylamino)phenol
- 2-{(E)-[(4-nitrophenyl)imino]methyl}-5-(diethylamino)phenol
Uniqueness
2-[(E)-[(4-CHLORO-3-NITROPHENYL)IMINO]METHYL]-5-(DIETHYLAMINO)PHENOL is unique due to the specific positioning of the chloro and nitro groups, which can significantly influence its chemical reactivity and biological activity. The diethylamino group also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C17H18ClN3O3 |
|---|---|
Molecular Weight |
347.8g/mol |
IUPAC Name |
2-[(4-chloro-3-nitrophenyl)iminomethyl]-5-(diethylamino)phenol |
InChI |
InChI=1S/C17H18ClN3O3/c1-3-20(4-2)14-7-5-12(17(22)10-14)11-19-13-6-8-15(18)16(9-13)21(23)24/h5-11,22H,3-4H2,1-2H3 |
InChI Key |
BOJNTKDIXKWTAY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])O |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-N1,N1-DIETHYL-N4-[(1H-INDOL-3-YL)METHYLIDENE]BENZENE-1,4-DIAMINE](/img/structure/B463722.png)
![2-{[(4-Bromo-3-chlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B463734.png)
![2-[(2-hydroxy-3-methoxybenzylidene)amino]-N-phenylbenzamide](/img/structure/B463735.png)
![4-Bromo-2-{[(2-methoxy-5-nitrophenyl)imino]methyl}phenol](/img/structure/B463738.png)
![Propyl 4-[(5-bromo-2-hydroxybenzylidene)amino]benzoate](/img/structure/B463745.png)
![Propyl 4-[(2-hydroxy-3-methoxybenzylidene)amino]benzoate](/img/structure/B463748.png)
![2-{[4-(Methylsulfanyl)benzylidene]amino}phenol](/img/structure/B463749.png)


![Propyl 4-[(3,5-dichloro-2-hydroxybenzylidene)amino]benzoate](/img/structure/B463806.png)
![3-[({3-nitro-2-methylphenyl}imino)methyl]-2-methyl-1H-indole](/img/structure/B463807.png)
![2-{[(5-Bromo-2-thienyl)methylene]amino}-4-methylphenol](/img/structure/B463811.png)

